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Compound of Interest

7-bromo-4-methyl-3,4-dihydro-2H-
Compound Name:
1,4-benzoxazine

Cat. No.: B142980

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, demonstrating a
wide array of biological activities. This guide provides a comparative overview of common in
vitro assays used to evaluate the efficacy of 1,4-benzoxazine derivatives, supported by
experimental data from published studies. While specific data for 7-bromo-4-methyl-3,4-
dihydro-2H-1,4-benzoxazine is not extensively available in the public domain, this document
will serve as a valuable resource by comparing related benzoxazine compounds and outlining
the methodologies for their assessment.

Comparative Analysis of Biological Activities

1,4-benzoxazine derivatives have been investigated for a variety of therapeutic applications.
The following sections summarize their performance in key in vitro assays, providing a
comparative landscape of their potential.

Anti-inflammatory Activity: COX-2 Inhibition

A study on novel 1,4-benzoxazine derivatives identified several compounds with potent and
selective cyclooxygenase-2 (COX-2) inhibition.[1] The results indicated that compounds 3e, 3f,
3r, and 3s exhibited optimal COX-2 inhibition with IC50 values ranging from 0.57-0.72 uM.[1]
Their selectivity index (SI) for COX-2 over COX-1 ranged from 186.8—242.4, demonstrating a
favorable safety profile compared to the standard drug Celecoxib.[1]
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COX-2 Selectivity Index

Compound COX-2 IC50 (uM) (sl)

3e 0.57 242.4
3f 0.61 227.3
3r 0.68 196.5
3s 0.72 186.8
Celecoxib (Standard) 0.30 >303

Table 1: In Vitro COX-2
Inhibition Data for Selected
1,4-Benzoxazine Derivatives.
Data sourced from a study on
novel 1,4-benzoxazine
derivatives as anti-

inflammatory agents.[1]

Anticancer Activity: Anti-proliferative Effects

Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated
for their anti-proliferative activity against various cancer cell lines. One compound, 14f,
displayed the most potent anticancer activity with IC50 values ranging from 7.84-16.2 uM
against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines, indicating its
potential as a lead compound for further optimization.[2] Another study highlighted that 6,8-
dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine was effective in promoting HUVEC
apoptosis and inhibiting A549 cell proliferation.[3]
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Compound Cell Line IC50 (pM)
14f PC-3 7.84
NHDF 10.5

MDA-MB-231 11.2

MIA PaCa-2 13.6

U-87 MG 16.2

Table 2: Anti-proliferative
Activity of Compound 14f
against Various Cancer Cell
Lines. Data from a study on 4-
aryl-3,4-dihydro-2H-1,4-
benzoxazines as potential

anticancer agents.[2]

Antimicrobial Activity

Benzoxazine derivatives have also shown promise as antimicrobial agents. A series of
benzoxazine-6-sulfonamide derivatives were synthesized and evaluated for their antibacterial
and antifungal activities.[4] Several compounds, including 1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h,
2i, 2j, 2k, and 2I, showed low minimum inhibitory concentrations (MIC) of 31.25 and 62.5 ug/mL
against Gram-positive bacteria, Gram-negative bacteria, and fungi.[4] In a separate study, 2H-
benzo[b][2][5]oxazin-3(4H)-one derivatives were tested against E. coli, S. aureus, and B.
subtilis, with compound 4e showing the highest activity across all strains.[6]
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Compound Series Tested Against MIC (pg/mL)

) ) Gram-positive bacteria, Gram-
Benzoxazine-6-sulfonamides ] ] ] 31.25-62.5
negative bacteria, Fungi

2H-benzo[b][2][5]oxazin-3(4H)- ] - Not specified, compound 4e
E. coli, S. aureus, B. subtilis )
ones most active

Table 3: Summary of
Antimicrobial Activity of
Benzoxazine Derivatives. Data
sourced from studies on
benzoxazine sulfonamides and
2H-benzo[b][2][5]oxazin-3(4H)-
ones.[4][6]

Angiogenesis Modulation

Certain benzoxazine derivatives can modulate angiogenesis. For instance, 6-amino-2,3-
dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO) was found to promote the proliferation of
human umbilical vein endothelial cells (HUVECS), facilitate cell migration, and promote
capillary-like tube formation in vitro and in vivo.[7] Conversely, 6,8-dichloro-2,3-dihydro-3-
hydroxymethyl-1,4-benzoxazine was shown to promote HUVEC apoptosis, suggesting an anti-
angiogenic effect.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are protocols for key in vitro assays mentioned in this guide.

COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds
against COX-1 and COX-2 enzymes.

Methodology:

o The assay is typically performed using a commercial COX inhibitor screening assay Kit.
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e The enzymes (ovine COX-1 and human recombinant COX-2) are pre-incubated with the test
compounds at various concentrations for a specified time (e.g., 15 minutes) at room
temperature.

e The enzymatic reaction is initiated by the addition of arachidonic acid.
e The reaction is incubated for a short period (e.g., 5 minutes) at 37°C.

e The reaction is terminated, and the production of prostaglandin F2a is measured, typically
using a colorimetric or fluorometric method.

e The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm
of the inhibitor concentration.

e The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on cancer cell
lines.

Methodology:

o Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere
overnight.

o The cells are then treated with various concentrations of the test compounds and a vehicle
control.

» After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh
medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

o The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals
by viable cells.

e The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent
(e.g., DMSO).
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e The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

e The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50
values are determined.

Tube Formation Assay (Angiogenesis)

Objective: To evaluate the ability of compounds to promote or inhibit the formation of capillary-
like structures by endothelial cells.

Methodology:
o A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

e Human Umbilical Vein Endothelial Cells (HUVECS) are seeded onto the Matrigel-coated
wells in the presence of the test compound or vehicle control.

e The plates are incubated at 37°C for a period of 4-18 hours.
o The formation of tube-like structures is observed and photographed using a microscope.

e The extent of tube formation can be quantified by measuring parameters such as the total
tube length, number of junctions, and number of loops using image analysis software.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental
procedures.
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Caption: Proposed signaling pathway for ABO-induced angiogenesis.

Cell Culture

Seed Cancer Cells
in 96-well plate

'

Allow cells to adhere
(overnight)

Treatment

Add Benzoxazine Derivatives
(various concentrations)

'

Incubate for 48-72h

MTT Assay

Add MTT Reagent

'

Incubate for 2-4h
(Formazan formation)

i

Dissolve Formazan
(add DMSO)

Data Analysis

Measure Absorbance
(570 nm)

'

Calculate % Viability
and IC50

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b142980?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for assessing anti-proliferative activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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